molecular formula C13H13BrN4O B2591587 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide CAS No. 2034587-56-7

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide

Cat. No.: B2591587
CAS No.: 2034587-56-7
M. Wt: 321.178
InChI Key: VNJYFFIXBYMPNJ-UHFFFAOYSA-N
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Description

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the tetrahydropyrazolo[1,5-a]pyridine core through a cyclization reaction

    Cyclization Reaction: The formation of the tetrahydropyrazolo[1,5-a]pyridine core can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrazole derivative and a pyridine derivative, under acidic or basic conditions.

    Amide Coupling: The final step involves the coupling of the brominated tetrahydropyrazolo[1,5-a]pyridine with nicotinic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in azide or nitrile derivatives.

Scientific Research Applications

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: Researchers study the compound’s effects on various biological systems, including its interaction with enzymes, receptors, and other molecular targets.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable compounds in the chemical industry.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the core tetrahydropyrazolo[1,5-a]pyridine structure but differ in their substituents, leading to variations in their biological activity and applications.

    Nicotinamide Derivatives: Compounds containing the nicotinamide moiety are widely studied for their biological activity, including their roles in cellular metabolism and as potential therapeutic agents.

Uniqueness

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is unique due to the combination of its bromine atom, tetrahydropyrazolo[1,5-a]pyridine core, and nicotinamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-10-5-9(7-15-8-10)13(19)17-11-2-4-18-12(6-11)1-3-16-18/h1,3,5,7-8,11H,2,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYFFIXBYMPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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